molecular formula C22H28O13 B1245626 5-Hydroxy-2-methylchromone-7-O-rutinoside

5-Hydroxy-2-methylchromone-7-O-rutinoside

Cat. No. B1245626
M. Wt: 500.4 g/mol
InChI Key: LYGONQRLEVFULH-HLUXVQISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-methylchromone-7-O-rutinoside is a disaccharide derivative that consists of 5-hydroxy-2-methylchromone substituted by a rutinosyl group at position 7 via a glycosidic linkage. Isolated from Crossosoma bigelovii, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a member of chromones, a disaccharide derivative, a member of phenols and a rutinoside.

Scientific Research Applications

Cytotoxic Activities

5-Hydroxy-2-methylchromone-7-O-rutinoside has been investigated for its cytotoxic activities against several human tumor cell lines. A study highlighted the synthesis of this compound and its potential application in cancer research due to its effects on tumor cells. This research is significant in the field of oncology and drug development (Wu et al., 2011).

Chromone Derivatives Isolation and Identification

Another area of research includes the isolation and identification of new compounds related to 5-Hydroxy-2-methylchromone-7-O-rutinoside. For instance, studies have successfully isolated various chromone derivatives from natural sources, adding valuable information to the field of natural product chemistry and pharmacognosy. This work is crucial for understanding the chemical diversity and potential applications of these compounds in various fields (Kuo et al., 2002).

Spectroscopic Analysis and Structure Elucidation

Spectroscopic techniques play a vital role in the structural analysis of 5-Hydroxy-2-methylchromone-7-O-rutinoside and its derivatives. Research in this area contributes to the detailed understanding of the molecular structure and properties of these compounds, which is essential for their potential applications in various scientific fields (Murray et al., 1969).

Fluorescence and Optical Properties

The study of the fluorescence and optical properties of 5-Hydroxy-2-methylchromone-7-O-rutinoside is another significant research application. This involves exploring the luminescent characteristics and understanding their potential in analytical applications, such as in luminescence spectroscopy (Wolfbeis & Knierzinger, 1979).

properties

Product Name

5-Hydroxy-2-methylchromone-7-O-rutinoside

Molecular Formula

C22H28O13

Molecular Weight

500.4 g/mol

IUPAC Name

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H28O13/c1-7-3-10(23)14-11(24)4-9(5-12(14)32-7)34-22-20(30)18(28)16(26)13(35-22)6-31-21-19(29)17(27)15(25)8(2)33-21/h3-5,8,13,15-22,24-30H,6H2,1-2H3/t8-,13+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1

InChI Key

LYGONQRLEVFULH-HLUXVQISSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C)O)O)O)O)O)O)O

synonyms

5-hydroxy-2-methylchromone-7-O-rutinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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